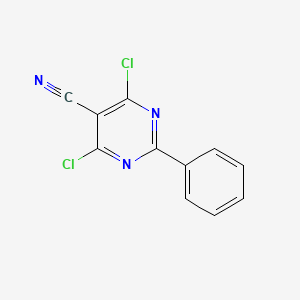

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3/c12-9-8(6-14)10(13)16-11(15-9)7-4-2-1-3-5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJQEAKNYTZMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657748 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35258-58-3 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier Reaction-Based Multi-Step Synthesis (Industrial Scale)

A patented industrially optimized method employs a three-step synthesis route involving:

Step 1: Vilsmeier Reaction

Starting from a pyrimidine precursor (compound 1) and a halogenated dehydration reagent, the reaction is conducted in an organic solvent such as N,N-dimethylformamide (DMF) to yield an intermediate (compound 2). This step introduces formyl or related functionalities necessary for subsequent transformations. The reaction conditions are mild and environmentally friendly, facilitating large-scale production.Step 2: Reaction with Hydroxylamine

Compound 2 is reacted with hydroxylamine or hydroxylamine hydrochloride in a suitable solvent to produce compound 3. This step introduces the oxime functionality essential for dehydration and chlorination.Step 3: Dehydration and Chlorination

Compound 3 undergoes dehydration and chlorination using chlorodehydrating reagents such as phosphorus oxychloride (POCl3) in an organic solvent. This step yields the target 4,6-dichloropyrimidine-5-carbonitrile (compound 4). The process avoids the need for column chromatography purification, enhancing scalability and product stability.

- Mild reaction conditions (temperatures around 80-90 °C).

- Environmentally friendly with minimized waste.

- Stable intermediates that are easy to purify and store.

- Suitable for industrial-scale production.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Compound 1 + halogenated dehydration reagent in DMF, Vilsmeier reaction | Not specified | Formation of intermediate compound 2 |

| 2 | Compound 2 + hydroxylamine in solvent | Not specified | Formation of oxime intermediate compound 3 |

| 3 | Compound 3 + POCl3, 80-90 °C, 2-3 hours | ~80% | Formation of 4,6-dichloropyrimidine-5-carbonitrile |

Spectral data example for product:

- ^1H NMR (400 MHz, DMSO): δ 12.76 (s, 2H), 8.81 (s, 1H)

- ^13C NMR (400 MHz, DMSO): δ 161.66, 151.86, 117.03, 75.87

- LC-MS: [M+H]^+ = 138

(These data confirm the structure and purity of the target compound).

Direct Chlorination of 4,6-Dihydroxypyrimidine

Another method focuses on the synthesis of 4,6-dichloropyrimidine intermediates, which can be further functionalized to the target compound:

- Starting material: 4,6-dihydroxypyrimidine.

- Catalyst: Pyridine (0.5 weight portion relative to substrate).

- Solvent: Chloroform.

- Chlorinating agent: Phosgene gas is introduced at controlled temperature (~50 °C).

- Process: After stirring and heating, phosgenation occurs, followed by nitrogen purging and tail gas adsorption to prevent environmental pollution.

- Workup: Water separation, extraction with ethanol, vacuum distillation to recover pyridine catalyst, washing, filtration, and recrystallization to yield white needle-like 4,6-dichloropyrimidine.

This method boasts:

- High yield (~80%).

- Avoidance of phosphorus oxide waste.

- Recycling of catalyst and raw materials.

- Environmental safety due to tail gas absorption.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier Reaction + Chlorodehydration | DMF, hydroxylamine, POCl3, 80-90 °C | ~80 | Mild conditions, scalable, stable intermediates | Multi-step, requires chlorodehydrating reagents |

| Direct Chlorination of 4,6-Dihydroxypyrimidine | Phosgene, pyridine, chloroform, 50 °C | ~80 | Simple, catalyst recycling, environmentally safe | Use of toxic phosgene gas |

| Microwave-Assisted Condensation | α-Cyano ketone, guanidine, aryl aldehyde, DMF | 34-90 | Fast, high yield, eco-friendly | May require specialized microwave equipment |

Research Findings and Notes

- The Vilsmeier reaction-based method is particularly suitable for industrial production due to mild conditions, avoidance of chromatographic purification, and stable intermediates that facilitate storage and handling.

- The direct chlorination method using phosgene and pyridine catalyst offers a high-yield, environmentally conscious approach with efficient catalyst and raw material recycling, reducing waste and cost.

- Microwave-assisted synthesis provides a rapid alternative with improved yields and shorter reaction times, but may be limited to laboratory or pilot scale due to equipment requirements.

- Spectroscopic characterization (NMR, LC-MS) consistently confirms the structure and purity of the synthesized 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile.

- Environmental and safety considerations favor methods that minimize hazardous reagents and enable recycling of catalysts and solvents.

Chemical Reactions Analysis

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts to form various substituted pyrimidines.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound exhibits significant anticancer properties by acting as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrimidine-5-carbonitrile can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Case Studies

- A series of pyrimidine derivatives were synthesized and evaluated against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7). The results indicated that these compounds showed promising cytotoxic activities comparable to standard anticancer drugs like sorafenib .

- Another study reported the synthesis of novel pyrimidine derivatives that exhibited potent inhibitory effects on the proliferation of several cancer cell lines, including resistant strains. These compounds demonstrated enhanced lipophilicity, which may contribute to their increased affinity for molecular targets .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine Derivative A | Colon (HCT-116) | 10.5 | |

| Pyrimidine Derivative B | Breast (MCF-7) | 8.2 | |

| Pyrimidine Derivative C | Lung (A549) | 12.0 |

Anti-inflammatory Properties

Biological Activity

Research indicates that pyrimidine derivatives can significantly suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The inhibition of COX-2 has been linked to the reduction of inflammation and pain .

Experimental Findings

In vitro studies have shown that certain pyrimidine derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, specific compounds demonstrated IC50 values around 0.04 µmol against COX-2, indicating their potential as effective anti-inflammatory agents .

Antimalarial Activity

Targeting Plasmodium falciparum

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile has also been investigated for its antimalarial properties, particularly as an inhibitor of dihydrofolate reductase in Plasmodium falciparum. This target is critical for the parasite's folate metabolism and survival .

In Vitro Studies

Compounds derived from this scaffold showed promising inhibitory activity against both wild-type and mutant strains of P. falciparum, with Ki values ranging from 1.3 to 243 nM . Further pharmacokinetic studies are necessary to enhance the efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Methylthio vs.

- Amino Substitution: Amino-substituted derivatives (e.g., 1277179-33-5, 4h) show enhanced hydrogen-bonding capacity, which may improve binding to enzymatic active sites .

Physicochemical Properties

Melting Points and Stability

Analysis :

- The absence of polar groups (e.g., oxo, amino) in the target compound may result in a lower melting point compared to 4h or methoxyphenyl analogs .

Spectroscopic Data

- IR Spectroscopy :

- NMR Spectroscopy: 4h: Aromatic protons at δ 7.00–8.00 ppm; NH₂ signals at δ 5.10–6.00 ppm . 5k: Phenethyl-amino protons at δ 3.63 (t) and 2.90 (t) ppm .

Biological Activity

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile is . The compound features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 2 with a phenyl group, alongside a cyano group at position 5. This unique substitution pattern contributes to its biological activity.

Biological Activity Overview

Research has indicated that 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antitumor Activity : It has been evaluated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Studies suggest it may reduce inflammation through inhibition of specific enzymes.

The biological activity of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile is primarily attributed to its interaction with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, such as kinases.

- Receptor Modulation : It could interact with receptors related to inflammatory responses or cancer progression.

Antitumor Activity

A study conducted on various pyrimidine derivatives including 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile demonstrated significant inhibitory effects on cancer cell lines. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antitumor activity compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .

Anti-inflammatory Effects

In vitro assays revealed that this compound effectively suppressed COX-2 activity with an IC50 value comparable to celecoxib (0.04 μmol), suggesting strong anti-inflammatory potential .

Data Table: Biological Activities of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile

| Biological Activity | Test System/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor (MDA-MB-231) | Cancer Cell Line | 0.126 | |

| Anti-inflammatory (COX-2) | In vitro Assay | 0.04 | |

| Antimicrobial | Various Bacterial Strains | Varies |

Synthesis and Structural Modifications

The synthesis of 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile typically involves coupling reactions that allow for the introduction of the cyano and chloro groups under mild conditions. Variations in the synthesis can lead to derivatives with enhanced biological activities.

Q & A

Q. What are the optimized synthetic routes for 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via chlorination of pyrimidine precursors. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms at the 4- and 6-positions of the pyrimidine ring, as demonstrated in the chlorination of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Key factors include:

- Reagent stoichiometry : Excess POCl₃ (3–5 equivalents) ensures complete substitution.

- Temperature : Reactions typically proceed at 80–110°C under reflux.

- Solvent selection : Toluene or dichloromethane minimizes side reactions.

Yields >70% are achievable with rigorous exclusion of moisture. Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves purity .

Q. What spectroscopic methods are most reliable for structural confirmation of 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile?

A combination of techniques is recommended:

- ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.4 ppm) and carbons (110–160 ppm) confirm the phenyl and pyrimidine rings. The nitrile carbon appears at ~115 ppm .

- IR spectroscopy : A sharp peak at ~2210 cm⁻¹ confirms the C≡N group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 278–306 for derivatives) validate the molecular formula .

Advanced Research Questions

Q. How can divergent reactivity at the 4- and 6-chloro positions be exploited for selective functionalization?

The 4- and 6-chloro groups exhibit differential reactivity due to steric and electronic effects. For example:

- Nucleophilic substitution : The 4-position is more reactive toward amines (e.g., ammonium acetate) under mild conditions (50–60°C), while the 6-position requires harsher conditions (100–120°C) .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 6-position is feasible using Pd catalysts, leaving the 4-Cl intact for subsequent modifications .

Q. How should researchers address contradictory data in thermal stability measurements for this compound?

Discrepancies in melting points (e.g., 162–284°C in literature) may arise from polymorphic forms or impurities. To resolve this:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and decomposition events.

- Recrystallization : Use solvents like DMSO/water (5:5) to isolate pure crystalline forms .

- Elemental analysis : Verify purity (>98%) to exclude hydrated or solvated species .

Q. What strategies mitigate side reactions during amination or hydrazidation of 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile?

Common side products include di-substituted derivatives or ring-opened byproducts. Solutions include:

- Controlled reagent addition : Slow addition of hydrazine or amines at 0–5°C reduces exothermic side reactions.

- Protective groups : Temporarily block the 4-Cl with a labile group (e.g., tert-butoxycarbonyl) before functionalizing the 6-Cl .

- Chromatographic monitoring : TLC or HPLC tracks reaction progress to optimize time and temperature .

Methodological Challenges and Solutions

Q. How can computational chemistry aid in predicting reactivity patterns for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

Q. What analytical workflows are recommended for impurity profiling in scaled-up syntheses?

- LC-MS : Detect low-abundance impurities (e.g., dechlorinated byproducts).

- X-ray crystallography : Resolve structural ambiguities in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.